molecular formula C10H16O B1605692 2-(trans-2-Pentenyl)cyclopentanone CAS No. 51608-18-5

2-(trans-2-Pentenyl)cyclopentanone

Cat. No. B1605692
CAS RN: 51608-18-5
M. Wt: 152.23 g/mol
InChI Key: ZIJOSCABGITYIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(trans-2-Pentenyl)cyclopentanone is a cyclic ketone.

Scientific Research Applications

Fragrance Material

  • Application in Fragrances: 2-(trans-2-Pentenyl)cyclopentanone is used as a fragrance ingredient. It is a part of the ketones cyclopentanones and cyclopentenones group, characterized by a cyclopentanone or cyclopentenone ring with an alkane or alkene substituent. This compound has undergone toxicologic and dermatologic review when used in fragrances (Scognamiglio et al., 2012).

Synthetic Chemistry

  • One-Pot Synthesis Applications: Enantiomerically enriched 2,3-disubstituted cyclopentanones, which include 2-(trans-2-Pentenyl)cyclopentanone, can be synthesized via copper-catalyzed 1,4-reduction and alkylation. This process allows for the production of trans-2,3-disubstituted cyclopentanones in moderate to good yields with excellent enantiomeric and diastereomeric excesses (Yun & Buchwald, 2001).

Organic Geochemistry

  • Role in Pyrolysis of Organic-Rich Shales: Cyclopentanones, including 2-(trans-2-Pentenyl)cyclopentanone, are major products in the pyrolysis of organic-rich shales. These compounds are significant in the study of geochemical processes, especially in understanding the formation of oxygen-containing compounds in such environments (Jiang et al., 2018).

Chemical Synthesis and Catalysis

  • Asymmetric Cyclization Reactions: The compound has potential applications in asymmetric cyclization reactions, where catalysis by Rh(I) complexes with chiral ligands can be utilized. This method is useful in the selective synthesis of cyclopentanone derivatives (Tanaka et al., 2000).

Natural Compound Synthesis

  • Extraction from Natural Sources: A cyclopentanone derivative, structurally related to 2-(trans-2-Pentenyl)cyclopentanone, was isolated from Euphorbia hirta. This highlights the compound's presence in natural sources and its potential applications in the study of natural product chemistry (Chi et al., 2012).

Industrial Applications

  • Production Process Review: Cyclopentanone derivatives, including 2-(trans-2-Pentenyl)cyclopentanone, are important in the chemical industry. Their production processes have been reviewed, highlighting their uses as fine chemical intermediates in various industrial applications (Sinopec Shanghai, 2011).

properties

CAS RN

51608-18-5

Product Name

2-(trans-2-Pentenyl)cyclopentanone

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-[(E)-pent-2-enyl]cyclopentan-1-one

InChI

InChI=1S/C10H16O/c1-2-3-4-6-9-7-5-8-10(9)11/h3-4,9H,2,5-8H2,1H3/b4-3+

InChI Key

ZIJOSCABGITYIL-UHFFFAOYSA-N

SMILES

CCC=CCC1CCCC1=O

Canonical SMILES

CCC=CCC1CCCC1=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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